REACTION_CXSMILES
|
[Br:1][C:2]1[CH:9]=[C:8]([OH:10])[CH:7]=[C:6]([OH:11])[C:3]=1[CH:4]=[O:5].[CH2:12]1[CH2:17][O:16][CH:15]=[CH:14][CH2:13]1>ClCCl.CC1C=CC(S([O-])(=O)=O)=CC=1.C1C=C[NH+]=CC=1>[Br:1][C:2]1[CH:9]=[C:8]([O:10][CH:15]2[CH2:14][CH2:13][CH2:12][CH2:17][O:16]2)[CH:7]=[C:6]([OH:11])[C:3]=1[CH:4]=[O:5] |f:3.4|
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Name
|
2-bromo-4,6-dihydroxy-benzaldehyde
|
Quantity
|
4.69 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=O)C(=CC(=C1)O)O
|
Name
|
|
Quantity
|
3.94 mL
|
Type
|
reactant
|
Smiles
|
C1CC=COC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
200 mg
|
Type
|
catalyst
|
Smiles
|
CC1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=[NH+]C=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
The residue purified by flash column chromatography (silica, hexanes/ethyl acetate=4:1)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=O)C(=CC(=C1)OC1OCCCC1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.96 g | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 91.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |